tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate
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Overview
Description
tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate is a chemical compound with the molecular formula C14H20F3N3O2 and a molecular weight of 319.33 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 2-[2-amino-4-(trifluoromethyl)anilino]ethylamine under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate can be compared with similar compounds such as:
- tert-Butyl N-{2-[2-amino-4-(methyl)anilino]ethyl}carbamate
- tert-Butyl N-{2-[2-amino-4-(chloro)anilino]ethyl}carbamate
- tert-Butyl N-{2-[2-amino-4-(bromo)anilino]ethyl}carbamate
These compounds share similar structures but differ in the substituents on the aromatic ring. The presence of different substituents can influence the compound’s reactivity, stability, and biological activity, making this compound unique in its properties and applications .
Properties
IUPAC Name |
tert-butyl N-[2-[2-amino-4-(trifluoromethyl)anilino]ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N3O2/c1-13(2,3)22-12(21)20-7-6-19-11-5-4-9(8-10(11)18)14(15,16)17/h4-5,8,19H,6-7,18H2,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPALYCQELHDIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378459 |
Source
|
Record name | tert-Butyl {2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215655-42-8 |
Source
|
Record name | tert-Butyl {2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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